molecular formula C4H10N2 B14140416 N,N'-dimethylethanimidamide CAS No. 4238-37-3

N,N'-dimethylethanimidamide

Cat. No.: B14140416
CAS No.: 4238-37-3
M. Wt: 86.14 g/mol
InChI Key: JMHYNOCZNRXMLN-UHFFFAOYSA-N
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Description

N,N’-dimethylethanimidamide, also known as N,N-dimethylacetamidine, is an organic compound with the molecular formula C₄H₁₀N₂. It is a derivative of ethanimidamide where both nitrogen atoms are substituted with methyl groups. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-dimethylethanimidamide can be synthesized through several methods. One common method involves the reaction of dimethylamine with acetonitrile in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, N,N’-dimethylethanimidamide is produced using a continuous flow process. This method involves the reaction of dimethylamine with acetonitrile in a high-pressure reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

N,N’-dimethylethanimidamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N,N-dimethylacetamide.

    Reduction: It can be reduced to form N,N-dimethylethylamine.

    Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted amidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halides like methyl iodide are used in substitution reactions.

Major Products Formed

    Oxidation: N,N-dimethylacetamide

    Reduction: N,N-dimethylethylamine

    Substitution: Substituted amidines

Scientific Research Applications

N,N’-dimethylethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is a precursor in the synthesis of certain drugs and therapeutic agents.

    Industry: It is used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of N,N’-dimethylethanimidamide involves its ability to act as a nucleophile in various chemical reactions. The compound can donate its lone pair of electrons on the nitrogen atoms to form bonds with electrophiles. This property makes it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylacetamide: Similar in structure but with an additional carbonyl group.

    N,N-dimethylethylamine: Similar but lacks the amidine functional group.

    N,N-dimethylformamide: Similar but with a formyl group instead of an ethanimidamide group.

Uniqueness

N,N’-dimethylethanimidamide is unique due to its dual methyl-substituted nitrogen atoms, which provide distinct reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications where other compounds may not be as effective.

Properties

CAS No.

4238-37-3

Molecular Formula

C4H10N2

Molecular Weight

86.14 g/mol

IUPAC Name

N,N'-dimethylethanimidamide

InChI

InChI=1S/C4H10N2/c1-4(5-2)6-3/h1-3H3,(H,5,6)

InChI Key

JMHYNOCZNRXMLN-UHFFFAOYSA-N

Canonical SMILES

CC(=NC)NC

Origin of Product

United States

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